Physicochemical Differentiation: LogP Comparison with Ethyl and Propyl Analogs
The computed octanol-water partition coefficient (cLogP) of 1-isobutyl-1H-pyrrole-3-carboxylic acid is 1.8423 . This value demonstrates intermediate lipophilicity compared to its shorter-chain N-alkyl analogs: the ethyl-substituted compound has a cLogP of ~1.29 and the propyl-substituted analog has a cLogP of ~1.60 . The isobutyl derivative is less lipophilic than a hypothetical n-butyl analog might be but more lipophilic than n-propyl, offering a distinct balance for tuning solubility and permeability.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP = 1.8423 |
| Comparator Or Baseline | 1-Ethyl-1H-pyrrole-3-carboxylic acid (cLogP ~1.29); 1-Propyl-1H-pyrrole-3-carboxylic acid (cLogP ~1.60) |
| Quantified Difference | 0.55 log units higher than ethyl; 0.25 log units higher than propyl |
| Conditions | Computational prediction based on molecular structure; reported by vendors using standardized algorithms. |
Why This Matters
This specific cLogP value can influence decisions in library design where a target LogP range is defined for oral bioavailability or blood-brain barrier penetration.
